REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH:9]([CH3:10])([CH3:11])[c:12]1[nH:13][c:14]([CH2:19][OH:20])[c:15]([CH2:17][OH:18])[n:16]1.[Cl:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8]>>[Cl:1][c:15]1[c:14]([CH2:19][OH:20])[nH:13][c:12]([CH:9]([CH3:10])[CH3:11])[n:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1nc(CO)c(CO)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Type
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product
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Smiles
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CC(C)c1nc(Cl)c(CO)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |